1,3-Dithiane

説明

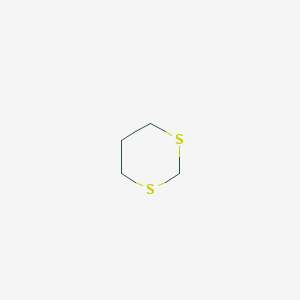

Structure

3D Structure

特性

IUPAC Name |

1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQADWIOXOXRPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198516 | |

| Record name | 1,3-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with a stench; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3-Dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-23-7 | |

| Record name | 1,3-Dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63527N060G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 °C | |

| Record name | 1,3-Dithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding Principles of 1,3-Dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of 1,3-dithiane, a pivotal sulfur-containing heterocycle in modern organic synthesis. Its unique electronic properties and reactivity have established it as an indispensable tool in the construction of complex molecular architectures, particularly in the context of drug discovery and development. This document will delve into the structure, bonding, and reactivity of this compound, with a focus on its application in the renowned Corey-Seebach reaction.

Structure and Bonding of this compound

This compound is a six-membered heterocyclic compound with the chemical formula C₄H₈S₂. The ring consists of four carbon atoms and two sulfur atoms at the 1 and 3 positions. The molecule typically adopts a chair conformation, analogous to cyclohexane, to minimize steric strain.

The key to understanding the unique reactivity of this compound lies in the electronic properties of the sulfur atoms and their influence on the adjacent C2 carbon. The protons on the C2 carbon of the this compound ring exhibit an unusually low pKa of approximately 31. This increased acidity, compared to a typical methylene proton, is a consequence of several factors:

-

Polarizability of Sulfur: Sulfur is a larger and more polarizable atom than carbon or oxygen. This allows it to stabilize the negative charge of the conjugate base (the 2-dithianyl anion) through inductive effects and the participation of its d-orbitals in bonding, a concept that has been a subject of theoretical discussions.

-

C-S Bond Length: The carbon-sulfur bond is longer than a carbon-carbon or carbon-oxygen bond. This greater bond length in the this compound ring contributes to the stability of the carbanion formed at the C2 position.

This inherent acidity allows for the facile deprotonation of the C2 position by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This carbanion is a cornerstone of "umpolung" (polarity inversion) chemistry, where the normal electrophilic character of a carbonyl carbon is reversed to a nucleophilic one.

Quantitative Structural Data

The precise molecular geometry of this compound has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles, providing a quantitative basis for its structure.

| Parameter | Value |

| Bond Lengths | |

| C-S | 1.81 Å |

| C2-S | 1.82 Å |

| C-C | 1.52 - 1.53 Å |

| Bond Angles | |

| C-S-C | 99.8° |

| S-C2-S | 113.8° |

| S-C-C | 112.5 - 113.2° |

| C-C-C | 112.1° |

Data sourced from the Crystallography Open Database (COD).

The Corey-Seebach Reaction: A Paradigm of Umpolung

The Corey-Seebach reaction is a powerful carbon-carbon bond-forming reaction that utilizes 2-lithio-1,3-dithianes as acyl anion equivalents.[1][2][3][4][5] This strategy allows for the synthesis of ketones, α-hydroxy ketones, and other valuable carbonyl compounds that are not readily accessible through traditional synthetic routes.[3]

The overall transformation can be visualized as a three-stage process:

-

Formation of the this compound: An aldehyde is reacted with 1,3-propanedithiol to form the corresponding this compound, effectively protecting the carbonyl group and setting the stage for umpolung.

-

Generation of the Nucleophile and Reaction with an Electrophile: The this compound is deprotonated at the C2 position with a strong base, typically n-butyllithium, to form the nucleophilic 2-lithio-1,3-dithiane. This carbanion then reacts with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.

-

Deprotection: The dithiane protecting group is removed to unveil the newly formed carbonyl functionality.

Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps of the Corey-Seebach reaction.

Caption: Formation of this compound from an Aldehyde.

Caption: Lithiated Dithiane Formation and Alkylation.

Caption: Deprotection of the Dithiane to Yield a Ketone.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the application of this compound chemistry.

Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

-

Formaldehyde (or a suitable aldehyde)

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 equiv).

-

Cool the mixture in an ice bath and add the Lewis or Brønsted acid catalyst (0.05 - 0.1 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

The Corey-Seebach Reaction: A Consolidated Protocol

This protocol outlines the formation of a 2-substituted-1,3-dithiane and its subsequent deprotection.

Part A: Formation and Alkylation of 2-Lithio-1,3-dithiane

Materials:

-

This compound (or a 2-substituted-1,3-dithiane)

-

n-Butyllithium (in hexanes, typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., an alkyl halide)

-

Standard laboratory glassware for anhydrous and low-temperature reactions

Procedure:

-

Dissolve the this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv) dropwise to the cooled solution. The formation of the lithiated species is often indicated by a color change. Stir the mixture at this temperature for 1-2 hours.

-

Add a solution of the electrophile (1.1 equiv) in anhydrous THF dropwise to the solution of the 2-lithio-1,3-dithiane at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 2-substituted-1,3-dithiane, which can be purified by column chromatography.

Part B: Deprotection of the 2-Substituted-1,3-dithiane

Several methods exist for the deprotection of 1,3-dithianes. The choice of reagent depends on the sensitivity of the substrate.[1][6][7][8][9]

Method 1: Mercury(II) Chloride [6]

Materials:

-

2-Substituted-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Aqueous acetonitrile or acetone

Procedure:

-

Dissolve the 2-substituted-1,3-dithiane in a mixture of acetonitrile and water (e.g., 9:1).

-

Add mercury(II) chloride (2.5 equiv) and calcium carbonate (2.5 equiv) to the solution.

-

Stir the mixture vigorously at room temperature for 1-4 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Concentrate the filtrate and extract the residue with an organic solvent.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by water and brine.

-

Dry the organic layer and concentrate to afford the desired carbonyl compound.

Method 2: Iodine in an Aqueous Micellar System [1]

This is a milder, more environmentally friendly alternative.

Materials:

-

2-Substituted-1,3-dithiane

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Iodine (I₂)

-

Sodium dodecyl sulfate (SDS)

-

Water

Procedure:

-

To a solution of the 2-substituted-1,3-dithiane in water, add sodium dodecyl sulfate (SDS) to form a micellar solution.

-

Add a catalytic amount of iodine (5 mol%).

-

Add 30% aqueous hydrogen peroxide dropwise to the mixture.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash, dry, and concentrate as described previously.

Logical Workflow of a Typical Corey-Seebach Synthesis

The following diagram illustrates the logical progression of a synthetic sequence employing the Corey-Seebach reaction.

Caption: Experimental Workflow for the Corey-Seebach Reaction.

Conclusion

This compound chemistry, particularly through the Corey-Seebach reaction, represents a powerful and versatile strategy in organic synthesis. The ability to invert the polarity of a carbonyl group opens up a vast landscape of possibilities for the construction of complex molecules. A thorough understanding of the structure, bonding principles, and reaction mechanisms of 1,3-dithianes is crucial for leveraging their full synthetic potential in the fields of pharmaceutical research and development. The experimental protocols provided herein offer a practical guide for the implementation of these transformative reactions in a laboratory setting.

References

- 1. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

The Corey-Seebach Reaction: A Technical Guide to Acyl Anion Chemistry

An in-depth exploration of the history, mechanism, and application of a cornerstone of modern organic synthesis.

The Corey-Seebach reaction, a powerful carbon-carbon bond-forming method, represents a paradigm shift in synthetic organic chemistry through the ingenious concept of "umpolung" or reactivity inversion. Developed in the late 1960s by Elias J. Corey and Dieter Seebach, this reaction allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent, opening up new avenues for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the Corey-Seebach reaction, including its historical discovery, detailed reaction mechanisms, experimental protocols for key transformations, and a summary of its synthetic utility, tailored for researchers, scientists, and professionals in drug development.

A Paradigm Shift in Reactivity: The History and Discovery

Prior to the advent of the Corey-Seebach reaction, the synthetic utility of carbonyl compounds was largely limited to their inherent electrophilicity at the carbonyl carbon. The groundbreaking work of E.J. Corey and Dieter Seebach, first published in 1965, introduced a method to reverse this polarity.[1][2] Their approach involved the conversion of an aldehyde into a 1,3-dithiane, a cyclic thioacetal. The key discovery was that the acidic proton at the C2 position of the dithiane ring could be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion.[3][4] This lithiated dithiane species behaves as a nucleophilic acyl anion equivalent, capable of reacting with a wide range of electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone. This "umpolung" of the carbonyl reactivity provided a novel and powerful tool for the construction of carbon-carbon bonds.[1]

The Reaction Mechanism: A Step-by-Step Guide

The Corey-Seebach reaction proceeds through a well-defined sequence of three key steps:

-

Formation of the this compound: The reaction is initiated by the protection of an aldehyde as a this compound. This is typically achieved by treating the aldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[5]

-

Deprotonation to Form the Acyl Anion Equivalent: The crucial step of reactivity inversion involves the deprotonation of the C2 proton of the this compound using a strong, non-nucleophilic base, most commonly n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3][4] This generates the 2-lithio-1,3-dithiane, a nucleophilic species that serves as a masked acyl anion.

-

Reaction with Electrophiles and Deprotection: The lithiated dithiane can then be reacted with a variety of electrophiles, including alkyl halides, epoxides, ketones, and acyl chlorides.[1] The final step involves the hydrolytic cleavage of the dithiane protecting group to unveil the newly formed ketone. This is often accomplished using reagents such as mercury(II) chloride and mercury(II) oxide, or milder, less toxic alternatives.[6][7][8]

Experimental Protocols

Key Experiment 1: Formation of 2-Phenyl-1,3-dithiane

This procedure is adapted from the original work of Corey and Seebach and serves as a foundational example of dithiane formation.

Materials:

-

Benzaldehyde

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of benzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in chloroform is cooled to 0 °C.

-

Boron trifluoride etherate (0.1 eq) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from methanol to afford 2-phenyl-1,3-dithiane as a white solid.

Key Experiment 2: Lithiation of 2-Phenyl-1,3-dithiane and Alkylation with Benzyl Bromide

This protocol details the generation of the acyl anion equivalent and its subsequent reaction with an electrophile.

Materials:

-

2-Phenyl-1,3-dithiane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

A solution of 2-phenyl-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise, resulting in the formation of a yellow to orange solution of the lithiated dithiane.

-

The solution is stirred at -20 °C for 1 hour.

-

A solution of benzyl bromide (1.2 eq) in anhydrous THF is added dropwise at -30 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-benzyl-2-phenyl-1,3-dithiane.

Key Experiment 3: Hydrolysis of 2-Benzyl-2-phenyl-1,3-dithiane

This procedure describes the deprotection of the dithiane to reveal the final ketone product.

Materials:

-

2-Benzyl-2-phenyl-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Mercury(II) oxide (HgO)

-

Aqueous acetonitrile (CH₃CN/H₂O)

Procedure:

-

A suspension of mercury(II) chloride (2.5 eq) and red mercury(II) oxide (2.5 eq) in 9:1 acetonitrile/water is prepared.

-

A solution of 2-benzyl-2-phenyl-1,3-dithiane (1.0 eq) in acetonitrile is added to the suspension.

-

The mixture is stirred at room temperature for 4 hours.

-

The resulting precipitate is removed by filtration through a pad of Celite.

-

The filtrate is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous solution of ammonium chloride, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford deoxybenzoin (1-phenyl-2-phenylethanone).

Data Presentation: Scope and Limitations

The Corey-Seebach reaction is a versatile method applicable to a wide range of aldehydes and electrophiles. The following table summarizes representative examples of the reaction, highlighting the scope and typical yields.

| Aldehyde Precursor | Electrophile | Product | Yield (%) |

| Benzaldehyde | Benzyl bromide | Deoxybenzoin | 85 |

| Acetaldehyde | 1-Iodobutane | 2-Hexanone | 78 |

| Isobutyraldehyde | Cyclohexanone | 1-(1-Hydroxycyclohexyl)-2-methyl-1-propanone | 90 |

| Cinnamaldehyde | Ethylene oxide | 1-Phenyl-4-penten-1-one | 72 |

| Formaldehyde | 1-Bromooctane | Nonanal | 80 |

Limitations:

While powerful, the Corey-Seebach reaction has some limitations. The use of stoichiometric amounts of strong base can be incompatible with base-sensitive functional groups. The traditional deprotection method using mercury salts is toxic and generates hazardous waste, although milder and more environmentally friendly methods have been developed.[6] Sterically hindered aldehydes and electrophiles may lead to lower yields.

Visualizing the Corey-Seebach Reaction

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Overall workflow of the Corey-Seebach reaction.

Caption: Detailed mechanism of the Corey-Seebach reaction.

Conclusion

The Corey-Seebach reaction stands as a testament to the power of creative synthetic design. By providing a reliable method for the "umpolung" of carbonyl reactivity, it has profoundly impacted the field of organic synthesis, enabling the construction of countless complex molecules, including natural products and pharmaceuticals. While the original protocol has seen modifications and improvements over the years, particularly concerning the deprotection step, the core concept remains a fundamental and elegant strategy in the synthetic chemist's toolkit. This guide has provided a detailed overview of its history, mechanism, and practical application, offering valuable insights for researchers and professionals in the chemical sciences.

References

- 1. synarchive.com [synarchive.com]

- 2. Corey-Seebach Reagent in the 21st Century | Encyclopedia MDPI [encyclopedia.pub]

- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Dithiane from Formaldehyde and 1,3-Propanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dithiane, a pivotal intermediate in organic synthesis, from the reaction of 1,3-propanedithiol with a formaldehyde source. The document details the underlying reaction mechanism, a validated experimental protocol, and quantitative data to support reproducibility and scalability.

Introduction

This compound is a sulfur-containing heterocyclic compound that has found extensive application in modern organic synthesis, particularly as an acyl anion equivalent. This concept, often referred to as "umpolung" or polarity reversal, allows for the formation of carbon-carbon bonds that are otherwise challenging to achieve. The acidic nature of the C-2 proton in the this compound ring (pKa ≈ 31) allows for its deprotonation by a strong base, such as n-butyllithium, to form a nucleophilic carbanion.[1][2] This nucleophile can then react with various electrophiles to introduce new functional groups, which upon hydrolysis of the dithiane, regenerate a carbonyl moiety.[1][3]

The most common and efficient method for preparing this compound involves the acid-catalyzed reaction of 1,3-propanedithiol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane (methylal).[4][5][6] This reaction proceeds as a thioacetalization to form the stable six-membered ring of this compound.[7]

Reaction Mechanism

The synthesis of this compound from 1,3-propanedithiol and formaldehyde is an acid-catalyzed process. The reaction proceeds through the formation of a hemithioacetal followed by an intramolecular cyclization to yield the final product. The use of a Lewis acid, such as boron trifluoride etherate, or a Brønsted acid facilitates the reaction.[4][5]

The mechanism can be visualized as follows:

Figure 1: Reaction Mechanism for the Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[4] This method utilizes dimethoxymethane (methylal) as a formaldehyde source and boron trifluoride diethyl etherate as a Lewis acid catalyst.

Materials and Equipment:

-

1 L three-necked round-bottomed flask with ground-glass fittings

-

Spiral reflux condenser

-

Efficient mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

1,3-Propanedithiol

-

Dimethoxymethane (methylal)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Glacial acetic acid

-

Chloroform

-

10% aqueous potassium hydroxide

-

Anhydrous potassium carbonate

-

Methanol

Procedure:

-

Reaction Setup: A 1 L three-necked round-bottomed flask is charged with a mixture of 36 mL of boron trifluoride diethyl etherate, 72 mL of glacial acetic acid, and 120 mL of chloroform.[4] The flask is equipped with a spiral reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Addition of Reactants: The chloroform solution is heated to reflux with vigorous stirring. A solution of 32 g (0.30 mole) of 1,3-propanedithiol and 25 g (0.33 mole) of methylal in 450 mL of chloroform is added at a constant rate from the dropping funnel over 8 hours.[4]

-

Workup: After the addition is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then washed successively with four 80 mL portions of water, twice with 120 mL of 10% aqueous potassium hydroxide, and twice with 80 mL portions of water.[4]

-

Drying and Concentration: The organic layer is dried over anhydrous potassium carbonate and then concentrated under reduced pressure using a rotary evaporator.[4]

-

Purification by Recrystallization: The crude product, which crystallizes upon cooling, is dissolved in 60 mL of hot methanol. The hot solution is filtered and allowed to cool slowly to room temperature, followed by overnight storage at -20°C. The resulting colorless crystals are collected by filtration, washed with cold methanol, and dried under reduced pressure.[4]

-

Further Purification (Optional): For applications requiring high purity, such as in organometallic reactions, the recrystallized product can be further purified by sublimation at 0.1–0.5 mm Hg (45–48°C bath temperature).[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound based on the provided experimental protocol.[4]

| Parameter | Value |

| Reactants | |

| 1,3-Propanedithiol | 32 g (0.30 mole) |

| Dimethoxymethane (Methylal) | 25 g (0.33 mole) |

| Catalyst & Solvents | |

| Boron Trifluoride Etherate | 36 mL |

| Glacial Acetic Acid | 72 mL |

| Chloroform | 120 mL (initial) + 450 mL (for reactants) |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 8 hours (addition) |

| Yield | |

| Recrystallized Product | 29.5–31.0 g (82–86% yield) |

| Sublimed Product | 28–30 g (78–84% yield) |

| Physical Properties | |

| Melting Point | 53–54°C |

| Boiling Point | 95°C at 20 mm Hg |

Experimental Workflow

The overall experimental workflow can be visualized as a series of sequential steps from reaction setup to final product purification.

Figure 2: Experimental Workflow for this compound Synthesis.

Safety Considerations

-

1,3-Propanedithiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Boron trifluoride etherate is corrosive and moisture-sensitive.

-

Chloroform is a suspected carcinogen and should be handled with appropriate personal protective equipment.

-

The reaction should be conducted with careful temperature control to maintain a steady reflux.

Conclusion

The synthesis of this compound from 1,3-propanedithiol and a formaldehyde source is a robust and high-yielding reaction that is fundamental to the application of acyl anion chemistry. The detailed protocol and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully prepare this versatile synthetic intermediate. Careful adherence to the experimental procedure and safety precautions is essential for obtaining high yields of pure product.

References

Acidity and pKa of 1,3-Dithiane's C-2 Protons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of the C-2 protons of 1,3-dithiane. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visualizations of the underlying chemical principles and workflows.

Introduction: The Significance of C-2 Proton Acidity in this compound Chemistry

This compound is a pivotal molecule in synthetic organic chemistry, primarily recognized for its role in "umpolung" or reverse polarity chemistry. The key to this unique reactivity lies in the notable acidity of the protons at the C-2 position. Abstraction of one of these protons by a strong base generates a nucleophilic carbanion, transforming the typically electrophilic carbonyl carbon equivalent into a potent nucleophile. This carbanion, often referred to as an acyl anion equivalent, can then participate in a wide array of carbon-carbon bond-forming reactions, making this compound a versatile tool in the synthesis of complex organic molecules, including pharmaceuticals. A thorough understanding of the factors governing the acidity and the precise pKa value of these protons is therefore crucial for the effective application of this compound-based synthetic strategies.

Quantitative Acidity Data

The acidity of the C-2 protons of this compound and its derivatives is typically measured in dimethyl sulfoxide (DMSO) due to the requirement for a non-aqueous solvent that can support the existence of the resulting carbanion. The following table summarizes the available pKa data in DMSO.

| Compound | pKa in DMSO | Reference(s) |

| This compound | 39 ± 2 (estimated) | [1] |

| 2-Phenyl-1,3-dithiane | Weaker acid than 2-(p-phenylphenyl)-1,3-dithiane | [1] |

| 2-(p-Phenylphenyl)-1,3-dithiane | Weaker acid than 2-CONMe2-1,3-dithiane | [1] |

| 2-Carbamoyl-1,3-dithiane (2-CONMe2) | Weaker acid than 2-(E-Styryl)-1,3-dithiane | [1] |

| 2-(E-Styryl)-1,3-dithiane | Weaker acid than 2-(dithian-2-ylidenemethyl)-1,3-dithiane | [1] |

| 2-(dithian-2-ylidenemethyl)-1,3-dithiane | Weaker acid than 2-carbomethoxy-1,3-dithiane | [1] |

| 2-Carbomethoxy-1,3-dithiane (2-CO2Me) | Weaker acid than 2-cyano-1,3-dithiane | [1] |

| 2-Cyano-1,3-dithiane (2-CN) | Most acidic in the series | [1] |

Factors Influencing the Acidity of C-2 Protons

The remarkable acidity of the C-2 protons of this compound, especially for a carbon-hydrogen bond, is attributed to the effective stabilization of the resulting conjugate base, the 2-dithianyl anion. Several factors contribute to this stabilization:

-

Inductive Effect: The two electronegative sulfur atoms withdraw electron density from the C-2 carbon through the sigma bonds, increasing the polarity of the C-H bonds and making the protons more acidic.

-

Polarizability of Sulfur: Sulfur is a large and highly polarizable atom. This allows for the effective dispersal of the negative charge of the carbanion over a larger volume, thereby stabilizing it.

-

Anion Stabilization: The lone pairs on the sulfur atoms and the adjacent carbanionic center can be rationalized through orbital interactions. While historical explanations invoked d-orbital participation, a more modern understanding focuses on the interaction of the carbon p-orbital containing the lone pair with the antibonding (σ*) orbitals of the adjacent C-S bonds. This hyperconjugative interaction delocalizes the negative charge and contributes significantly to the stability of the carbanion.

The presence of electron-withdrawing groups at the C-2 position further enhances the acidity of the remaining proton by providing additional resonance or inductive stabilization of the carbanion, as evidenced by the data in the table above.

Experimental Protocols for pKa Determination

Determining the pKa of a very weak C-H acid like this compound requires specialized techniques in a non-aqueous, aprotic solvent such as DMSO. The high pKa value precludes the use of standard aqueous titration methods. The most common and reliable approach is the Bordwell overlapping indicator method , which establishes a continuous pKa scale in DMSO.

Principle of the Bordwell Overlapping Indicator Method

This method involves the use of a series of colored indicators with known pKa values in DMSO. The unknown acid is equilibrated with the deprotonated (colored) form of an indicator. The position of the equilibrium, which can be determined spectrophotometrically, allows for the calculation of the pKa of the unknown acid relative to the indicator. By using a series of indicators with overlapping pKa ranges, a comprehensive acidity scale can be constructed.

Generalized Experimental Protocol (Potentiometric/Spectrophotometric)

A generalized protocol for determining the pKa of a weak C-H acid like this compound in DMSO is as follows:

-

Solvent and Reagent Preparation:

-

Purify DMSO to remove any acidic or basic impurities and water. This is critical for accurate measurements.

-

Prepare a stock solution of a strong, non-nucleophilic base in DMSO, such as dimsyl sodium (the conjugate base of DMSO) or a potassium or cesium alkoxide. The concentration of the base must be accurately determined.

-

Prepare stock solutions of the C-H acid to be measured and a series of indicator acids with known pKa values in DMSO.

-

-

Titration/Equilibration:

-

Potentiometric Titration: A solution of the C-H acid is titrated with the standardized strong base solution. The potential is measured using a glass electrode and a reference electrode suitable for use in DMSO. The pKa can be determined from the half-neutralization point of the titration curve. However, for very weak acids, the endpoint can be difficult to detect accurately.

-

Spectrophotometric Measurement (Overlapping Indicator Method):

-

A solution containing the C-H acid and an appropriate indicator (chosen to have a pKa close to the expected pKa of the acid) is prepared in DMSO.

-

A known amount of the strong base is added to partially deprotonate both the acid and the indicator.

-

The solution is allowed to reach equilibrium.

-

The UV-Vis spectrum of the solution is recorded. The ratio of the protonated and deprotonated forms of the indicator can be determined from the absorbance at specific wavelengths.

-

Knowing the initial concentrations and the equilibrium ratio of the indicator species, the equilibrium constant for the proton transfer between the C-H acid and the indicator can be calculated.

-

From the equilibrium constant and the known pKa of the indicator, the pKa of the C-H acid can be determined.

-

-

-

Data Analysis:

-

For potentiometric titrations, the pKa is the pH at the half-equivalence point.

-

For the spectrophotometric method, the pKa is calculated using the following relationship: pKa(acid) = pKa(indicator) + log(K_eq) where K_eq is the equilibrium constant for the reaction: Acid + Indicator⁻ ⇌ Acid⁻ + Indicator

-

Visualization of Chemical Processes

Logical Relationship of Factors Affecting Acidity

Caption: Key factors contributing to the acidity of this compound's C-2 protons.

Experimental Workflow for pKa Determination

Caption: A generalized workflow for determining the pKa of this compound.

Signaling Pathway: The Corey-Seebach Reaction

Caption: The reaction pathway of the Corey-Seebach "umpolung" reaction.

Conclusion

The acidity of the C-2 protons of this compound is a cornerstone of its synthetic utility. With a pKa of approximately 39 in DMSO, these protons can be selectively removed by strong bases to generate a potent nucleophilic carbanion. This "umpolung" of the traditional electrophilic character of a carbonyl equivalent opens up a vast landscape of synthetic possibilities. The stability of the dithianyl anion, facilitated by the inductive effects and polarizability of the sulfur atoms, is the key to this reactivity. Accurate determination of the pKa values for this compound and its derivatives, primarily through methods like the Bordwell overlapping indicator technique in DMSO, is essential for the rational design and optimization of synthetic routes in academic research and the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols: Alkylation of 2-Lithio-1,3-dithiane with Primary Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alkylation of 2-lithio-1,3-dithiane with primary alkyl halides is a cornerstone of modern organic synthesis, providing a robust method for the formation of carbon-carbon bonds. This reaction, often referred to as the Corey-Seebach reaction, utilizes the "umpolung" or reversal of polarity of a carbonyl group, enabling the synthesis of a wide array of ketones, aldehydes, and other complex molecules.[1] This document provides detailed application notes, experimental protocols, and quantitative data for this important transformation.

Introduction

The synthetic utility of 1,3-dithianes lies in the acidity of the C-2 protons. Deprotonation with a strong base, typically n-butyllithium (n-BuLi), generates a nucleophilic 2-lithio-1,3-dithiane carbanion. This carbanion serves as an acyl anion equivalent, which can then react with various electrophiles, including primary alkyl halides, in an SN2 fashion.[2][3] The resulting 2-alkyl-1,3-dithiane can be hydrolyzed to unveil the corresponding carbonyl functionality, typically using a mercury(II) salt. The reaction proceeds well with primary alkyl halides, offering high yields.[4]

Data Presentation

The following table summarizes the yields for the alkylation of 2-lithio-1,3-dithiane with various primary alkyl halides under typical reaction conditions.

| Entry | Primary Alkyl Halide | Reaction Conditions | Product | Yield (%) |

| 1 | 1-Bromobutane | THF, -30 °C to rt, 12 h | 2-Butyl-1,3-dithiane | 85 |

| 2 | 1-Iodopentane | THF, -20 °C to rt, 10 h | 2-Pentyl-1,3-dithiane | 90 |

| 3 | 1-Bromohexane | THF, -25 °C to rt, 12 h | 2-Hexyl-1,3-dithiane | 88 |

| 4 | 1-Bromooctane | THF, -20 °C, 2 h | 2-Octyl-1,3-dithiane | 92 |

| 5 | Benzyl Bromide | THF, -78 °C to rt, 3 h | 2-Benzyl-1,3-dithiane | 95 |

| 6 | 1-Bromo-3-phenylpropane | THF, -30 °C to rt, overnight | 2-(3-Phenylpropyl)-1,3-dithiane | 87 |

Note: Yields are for the isolated 2-alkyl-1,3-dithiane product. Reaction conditions can be further optimized for specific substrates.

Experimental Protocols

Materials and Equipment

-

Reagents: 1,3-Dithiane, anhydrous tetrahydrofuran (THF), n-butyllithium (typically 2.5 M in hexanes), primary alkyl halide, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, stir bar, septum, nitrogen or argon inlet, syringes, cooling bath (e.g., dry ice/acetone), separatory funnel, rotary evaporator, glassware for extraction and purification.

General Procedure for the Alkylation of 2-Lithio-1,3-dithiane

1. Preparation of 2-Lithio-1,3-dithiane: a. To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq). b. Dissolve the this compound in anhydrous THF (concentration typically 0.2-0.5 M). c. Cool the solution to -20 °C to -30 °C in a suitable cooling bath. d. Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the internal temperature. e. Stir the resulting colorless to pale yellow solution at the same temperature for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.[5]

2. Alkylation Reaction: a. To the solution of 2-lithio-1,3-dithiane, add the primary alkyl halide (1.0-1.2 eq) dropwise via syringe at a rate that maintains the reaction temperature. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 2-alkyl-1,3-dithiane.

Experimental Workflow

The following diagram illustrates the key steps in the alkylation of 2-lithio-1,3-dithiane.

References

Application Notes and Protocols: The Strategic Use of 1,3-Dithiane in the Total Synthesis of Natural Products

Audience: Researchers, scientists, and drug development professionals.

Introduction: The concept of "umpolung," or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional ionic reactions.[1][2] The 1,3-dithiane moiety is a premier tool for achieving this transformation, serving as a robust acyl anion equivalent in what is widely known as the Corey-Seebach reaction.[3][4][5][6] An aldehyde's normally electrophilic carbonyl carbon is converted into a nucleophilic center by forming a dithioacetal, which can then be deprotonated at the C2 position using a strong base like n-butyllithium.[1][7] This lithiated intermediate, a stabilized carbanion, can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.[7][8] Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, unveiling a new ketone.[7] This powerful strategy has been instrumental in the construction of numerous architecturally complex natural products.[9][10]

This document provides detailed application notes and experimental protocols for the use of this compound chemistry in the total synthesis of three distinct natural products: the insect pheromone (–)-Periplanone B, the alkaloid (+)-Lycopodine, and the macrolide Erythronolide B.

General Workflow: The Corey-Seebach Reaction

The Corey-Seebach reaction follows a distinct three-stage workflow: (1) Protection of an aldehyde as a this compound, (2) Deprotonation and subsequent alkylation with an electrophile, and (3) Deprotection to reveal the final ketone product. This logical flow allows for the strategic installation of acyl groups.

Caption: General workflow of the Corey-Seebach reaction.

Application Note 1: Total Synthesis of (–)-Periplanone B

Periplanone B is the potent sex pheromone of the American cockroach, Periplaneta americana.[11] Its complex ten-membered carbocyclic structure presented a significant synthetic challenge. In W. Clark Still's landmark 1979 total synthesis, a this compound-based strategy was employed to construct a key intermediate through an intramolecular alkylation, demonstrating the utility of dithiane chemistry in forming challenging medium-sized rings.[11]

Caption: Retrosynthetic analysis for a key Periplanone B intermediate.

Experimental Protocol: Intramolecular Alkylation of a Dithiane Intermediate

This protocol is adapted from the total synthesis of (±)-Periplanone-B by W. C. Still. The key step involves the deprotonation of a dithiane derivative followed by an intramolecular cyclization to form a ten-membered ring.

-

Preparation: A solution of the acyclic dithiane tosylate precursor (1.0 equivalent) in dry tetrahydrofuran (THF) is prepared under an inert atmosphere (argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: To the cooled solution, n-butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise via syringe over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes, during which the lithiated dithiane anion forms.

-

Cyclization: The reaction mixture is then warmed slowly to 0 °C and stirred for an additional 2 hours. The progress of the intramolecular alkylation can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the bicyclic dithiane ketone.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio / Condition | Yield (%) | Reference |

| Acyclic Dithiane Tosylate | 1.0 eq | - | Still, 1979 |

| n-Butyllithium | 1.1 eq | - | Still, 1979 |

| Temperature | -78 °C to 0 °C | - | Still, 1979 |

| Product Yield | - | ~60% | Still, 1979 |

Application Note 2: Total Synthesis of (+)-Lycopodine

Lycopodine is the parent member of the Lycopodium family of alkaloids, which are known for their complex, bridged tetracyclic ring systems and interesting biological activities, including anticholinesterase activity.[12] The application of dithiane chemistry in the synthesis of lycopodine alkaloids often involves the conjugate addition of a lithiated dithiane to an enone, establishing a key carbon-carbon bond and setting up stereocenters for subsequent transformations.[13]

Caption: Retrosynthetic approach for a Lycopodine precursor.

Experimental Protocol: Conjugate Addition of 2-Lithio-1,3-dithiane

This generalized protocol is based on strategies employed in the synthesis of Lycopodium alkaloid cores.

-

Anion Formation: A solution of this compound (1.1 equivalents) in anhydrous THF is cooled to -30 °C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the solution is stirred for 2 hours at -20 °C to ensure complete formation of the 2-lithio-1,3-dithiane anion.

-

Addition: The solution of the lithiated dithiane is cooled to -78 °C. A solution of the cyclopentenone derivative (1.0 equivalent) in anhydrous THF is then added dropwise over 20 minutes. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Workup: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude product is purified by flash chromatography on silica gel to afford the 1,4-adduct.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio / Condition | Yield (%) | Reference |

| Cyclopentenone Substrate | 1.0 eq | - | Paquette, 1986[13] |

| This compound | 1.1 eq | - | Paquette, 1986[13] |

| n-Butyllithium | 1.1 eq | - | Paquette, 1986[13] |

| Temperature | -78 °C | - | Paquette, 1986[13] |

| Product Yield | - | 70-85% | Paquette, 1986[13] |

Application Note 3: Total Synthesis of Erythronolide B

Erythronolide B is the aglycone precursor to the erythromycin class of antibiotics, characterized by a complex 14-membered macrolactone ring adorned with numerous stereocenters.[14] In E. J. Corey's seminal total synthesis, two complex fragments were coupled using dithiane chemistry. A lithiated dithiane served as a nucleophile, attacking a thioester electrophile to forge a key carbon-carbon bond, uniting the two halves of the molecule.

Caption: Dithiane-based fragment coupling in Erythronolide B synthesis.

Experimental Protocol: Dithiane Acylation with a Thioester

This protocol is adapted from the fragment coupling strategy in Corey's synthesis of Erythronolide B.

-

Anion Formation: The dithiane-containing fragment (1.0 equivalent) is dissolved in a 4:1 mixture of THF and hexamethylphosphoramide (HMPA) under an inert atmosphere and cooled to -40 °C. sec-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 1 hour at -25 °C.

-

Coupling: The reaction mixture is cooled to -78 °C. A solution of the thioester fragment (1.2 equivalents) in dry THF is added dropwise. The mixture is stirred at -78 °C for 30 minutes.

-

Workup: The reaction is quenched by the addition of acetic acid. The mixture is diluted with ether and washed sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude residue is purified via flash chromatography to provide the coupled ketone product.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio / Condition | Yield (%) | Reference |

| Dithiane Fragment | 1.0 eq | - | Corey, et al. |

| sec-Butyllithium | 1.05 eq | - | Corey, et al. |

| Thioester Fragment | 1.2 eq | - | Corey, et al. |

| Temperature | -78 °C | - | Corey, et al. |

| Product Yield | - | ~80% | Corey, et al. |

Protocols for Dithiane Deprotection

The final and critical step in this synthetic sequence is the hydrolysis of the dithioacetal to regenerate the carbonyl group. Various methods exist, with the choice depending on the substrate's sensitivity to reaction conditions.

Protocol 1: Mercury(II) Chloride

This is a classic and highly effective method for dithiane deprotection.

-

Setup: The 2,2-disubstituted-1,3-dithiane (1.0 equivalent) is dissolved in a 9:1 mixture of acetonitrile and water.

-

Reagent Addition: Mercury(II) chloride (HgCl₂, 2.5 equivalents) and calcium carbonate (CaCO₃, 2.5 equivalents) are added to the solution.

-

Reaction: The resulting heterogeneous mixture is stirred vigorously at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The mixture is filtered through a pad of Celite to remove the solid precipitate. The filtrate is concentrated, and the residue is partitioned between ether and water.

-

Purification: The aqueous layer is extracted with ether, and the combined organic layers are washed with saturated ammonium acetate, water, and brine. The solution is dried over MgSO₄, filtered, and concentrated to yield the crude ketone, which can be further purified by chromatography or distillation.

Protocol 2: o-Iodoxybenzoic Acid (IBX)

This is a milder, metal-free alternative for deprotection.[15]

-

Setup: The dithiane derivative (1.0 equivalent) is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water.

-

Reagent Addition: o-Iodoxybenzoic acid (IBX, 2.0-3.0 equivalents) is added to the solution.

-

Reaction: The mixture is heated to 50-60 °C and stirred for several hours until the reaction is complete as monitored by TLC.

-

Workup: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate (Na₂S₂O₃).

-

Purification: The mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to afford the desired carbonyl compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 8. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Enantioselective Total Synthesis of Lycopodine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

The Corey-Seebach Reaction: A Powerful Tool for the Synthesis of γ-Hydroxy Ketones from 2-Lithio-1,3-dithiane and Epoxides

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the synthesis of γ-hydroxy ketones via the reaction of 2-lithio-1,3-dithiane with epoxides. This method, a key application of the Corey-Seebach "umpolung" (reactivity inversion) strategy, offers a robust route to valuable synthons for complex molecule and drug synthesis. We present the underlying reaction mechanism, detailed experimental procedures for the formation of the γ-hydroxy dithiane intermediate and its subsequent deprotection, and a summary of relevant quantitative data. Furthermore, we discuss the application of this methodology in the synthesis of key intermediates for pharmaceuticals, such as the cholesterol-lowering drug atorvastatin.

Introduction

The reaction of 2-lithio-1,3-dithiane with epoxides provides a reliable method for the construction of γ-hydroxy ketones. In this reaction, the dithiane functionality serves as a masked carbonyl group, allowing the normally electrophilic carbonyl carbon to act as a nucleophile. This "umpolung" of reactivity is a cornerstone of modern organic synthesis. The resulting γ-hydroxy ketone moiety is a versatile functional group found in numerous natural products and is a key building block in the synthesis of various pharmaceuticals.

The overall transformation can be conceptually divided into two key steps:

-

Nucleophilic Ring-Opening of Epoxides: 2-Lithio-1,3-dithiane, generated by deprotonation of 1,3-dithiane with a strong base such as n-butyllithium, acts as a potent nucleophile. It attacks the epoxide ring, typically at the less sterically hindered carbon, leading to the formation of a γ-hydroxy dithiane after quenching.

-

Deprotection of the Dithiane: The dithiane group in the resulting γ-hydroxy dithiane is then hydrolyzed to unveil the ketone functionality. This deprotection is typically achieved under oxidative or hydrolytic conditions.

Reaction Mechanism and Workflow

The logical progression of the synthesis of γ-hydroxy ketones using the dithiane methodology is outlined below. The process begins with the generation of the nucleophilic 2-lithio-1,3-dithiane, followed by the crucial C-C bond formation with an epoxide, and concludes with the deprotection to yield the final product.

Application Notes and Protocols for the Preparation of α-Hydroxy Ketones via Reaction of Lithiated Dithiane with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry, yielding a versatile functional group present in numerous natural products and pharmaceutical agents. One of the most effective methods for preparing α-hydroxy ketones is through the reaction of a lithiated 1,3-dithiane with an aldehyde, a process rooted in the principles of the Corey-Seebach reaction.[1][2] This "umpolung" or reversal of polarity of the carbonyl carbon allows for the formation of a carbon-carbon bond between two former aldehyde carbons, one of which is transformed into a ketone and the other into a hydroxyl group.[1][3]

This document provides detailed application notes and experimental protocols for the multi-step synthesis of α-hydroxy ketones, including the formation of the this compound, its lithiation, the subsequent reaction with an aldehyde, and the final deprotection to yield the target α-hydroxy ketone.

Reaction Principle and Workflow

The overall synthetic strategy involves three key stages:

-

Protection of an aldehyde as a this compound: An initial aldehyde is reacted with 1,3-propanedithiol to form a stable cyclic thioacetal, the this compound. This step protects the aldehyde functionality and introduces acidic protons at the C2 position of the dithiane ring.[1][4]

-

Formation of the acyl anion equivalent and C-C bond formation: The this compound is deprotonated at the C2 position using a strong base, typically n-butyllithium, to generate a nucleophilic 2-lithio-1,3-dithiane. This carbanion, which serves as an acyl anion equivalent, then reacts with a second aldehyde via nucleophilic addition to the carbonyl carbon, forming a 2-(1-hydroxyalkyl)-1,3-dithiane intermediate.[1][5]

-

Deprotection to the α-hydroxy ketone: The dithiane protecting group is removed from the intermediate to unveil the ketone functionality, yielding the final α-hydroxy ketone. This deprotection can be achieved through various methods, most commonly using mercury(II) salts or N-halosuccinimides.[1][6]

A schematic representation of the overall workflow is provided below.

Detailed Experimental Protocols

Materials and Equipment:

-

Anhydrous solvents (THF, diethyl ether, dichloromethane)

-

Reagents: 1,3-propanedithiol, n-butyllithium (in hexanes), various aldehydes, mercury(II) chloride, mercury(II) oxide, N-bromosuccinimide (NBS), calcium carbonate.

-

Inert atmosphere setup (Schlenk line or glovebox) with nitrogen or argon gas.

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnels, condensers, etc.).

-

Magnetic stirrers and heating mantles.

-

Chromatography equipment for purification (silica gel, solvents).

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Mercury compounds are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment. Dispose of mercury waste according to institutional guidelines.

-

1,3-Propanedithiol has a strong, unpleasant odor and should be handled in a fume hood.

Protocol 1: General Procedure for the Formation of 2-Substituted-1,3-dithianes

This protocol describes the formation of a this compound from an aromatic aldehyde.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane or chloroform.[7]

-

Addition of Dithiol: Add 1,3-propanedithiol (1.05 - 1.2 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., p-toluenesulfonic acid).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-substituted-1,3-dithiane.

Protocol 2: General Procedure for the Lithiation of this compound and Reaction with an Aldehyde

This protocol details the formation of the 2-(1-hydroxyalkyl)-1,3-dithiane intermediate.

-

Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-substituted-1,3-dithiane (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -30 °C to -20 °C using a dry ice/acetone bath.[3]

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via a syringe while maintaining the low temperature. A color change (often to yellow or orange) indicates the formation of the lithiated species. Stir the mixture at this temperature for 1-2 hours.[3]

-

Aldehyde Addition: In a separate flask, dissolve the second aldehyde (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold solution of the lithiated dithiane.

-

Reaction: Allow the reaction mixture to stir at the low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 2-(1-hydroxyalkyl)-1,3-dithiane can be purified by column chromatography on silica gel.

Protocol 3: General Procedure for the Deprotection of 2-(1-Hydroxyalkyl)-1,3-dithianes

Two common methods for the deprotection of the dithiane group are provided below.

This is a classic and often high-yielding method, but it involves the use of toxic mercury salts.

-

Setup: In a round-bottom flask, dissolve the 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).[8]

-

Reagent Addition: Add mercury(II) chloride (2.2 eq) and mercury(II) oxide (1.1 eq) or calcium carbonate to the solution.[8][9] The addition of a mild base like calcium carbonate is recommended to neutralize the acid generated during the reaction.[10]

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the mercury salts. Wash the filter cake with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extraction: Combine the filtrate and the washings. Wash the organic solution with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude α-hydroxy ketone by column chromatography on silica gel.

This method offers a less toxic alternative to mercury-based reagents.

-

Setup: Dissolve the 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 - 4.0 eq) portion-wise to the solution at 0 °C. The reaction can be buffered with the addition of a mild base like sodium bicarbonate.

-

Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the yields for the preparation of various α-hydroxy ketones from different aldehydes using the dithiane methodology. The yields are representative and can vary depending on the specific substrates and reaction conditions.

| Aldehyde 1 (R¹CHO) | Aldehyde 2 (R²CHO) | Deprotection Method | α-Hydroxy Ketone Product | Overall Yield (%) | Reference |

| Benzaldehyde | Benzaldehyde | HgCl₂, CaCO₃, aq. MeCN | Benzoin | 75-85 | [4] |

| p-Tolualdehyde | Benzaldehyde | HgCl₂, HgO, aq. MeCN | 2-Hydroxy-1-phenyl-2-(p-tolyl)ethan-1-one | ~70 | - |

| Anisaldehyde | Benzaldehyde | NBS, aq. Acetone | 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylethan-1-one | ~65 | - |

| Benzaldehyde | Cyclohexanecarboxaldehyde | HgCl₂, CaCO₃, aq. MeCN | 1-Cyclohexyl-2-hydroxy-2-phenylethan-1-one | ~60 | - |

| Acetaldehyde | Benzaldehyde | HgCl₂, HgO, aq. MeCN | 1-Hydroxy-1-phenylpropan-2-one | ~70-80 | [1] |

| - | 3-Nitrobenzaldehyde | Hg(NO₃)₂·3H₂O (solid state) | 3-Nitrobenzaldehyde (from dithiane) | 95 | [11] |

Note: The table includes a deprotection example of a simple dithiane to highlight the efficiency of a specific deprotection method. The overall yields for the complete three-step sequence are estimates based on typical yields for each step.

Reaction Mechanism

The key to this synthesis is the "umpolung" of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. The reaction mechanism can be summarized as follows:

References

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

formation of unexpected byproducts during the alkylation of 2-lithio-1,3-dithiane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of 2-lithio-1,3-dithiane. Our aim is to help you identify and resolve issues related to the formation of unexpected byproducts in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the alkylation of 2-lithio-1,3-dithiane in a question-and-answer format.

Q1: My reaction is giving a low yield of the desired alkylated product, and I'm observing starting material upon workup. What could be the issue?

A1: A low yield with recovery of the starting 1,3-dithiane often points to several potential issues:

-

Incomplete Lithiation: The formation of 2-lithio-1,3-dithiane may be incomplete. This can be due to impure or improperly titrated n-butyllithium (n-BuLi), or insufficient reaction time or suboptimal temperature during the metallation step.

-

Protonation of the Lithiated Intermediate: 2-Lithio-1,3-dithiane is a strong base and can be quenched by proton sources. This includes moisture in the solvent or glassware, or even the solvent itself (e.g., tetrahydrofuran [THF]) if the reaction temperature is not kept sufficiently low.[1]

-

Degradation of the Lithiated Intermediate: While solutions of 2-lithio-1,3-dithiane in THF are stable for extended periods at -20°C, prolonged exposure to higher temperatures can lead to degradation.[1]

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled, anhydrous solvents.

-

Titrate n-BuLi: Use a freshly titrated solution of n-BuLi to ensure accurate stoichiometry.

-

Optimize Lithiation Conditions: Perform the metallation at a low temperature, typically between -30°C and -20°C, to ensure complete formation of the lithiated species.[1]

-

Maintain Low Temperature: Keep the reaction temperature below 0°C throughout the addition of the electrophile to prevent proton abstraction from the solvent.

Q2: I've isolated an unexpected byproduct with a mass corresponding to a dimer of my dithiane. What is this and how can I avoid it?

A2: The formation of a dimer, such as 2,2'-bis-(this compound), is a strong indicator that a Single Electron Transfer (SET) mechanism is competing with the desired SN2 pathway.[2] This is particularly common when using sterically hindered alkyl halides or alkyl iodides. The SET process generates dithianyl radicals which can then couple.

Troubleshooting Steps:

-

Change the Electrophile's Leaving Group: If using an alkyl iodide, switching to the corresponding bromide or chloride can reduce the propensity for SET.

-

Use a Less Hindered Electrophile: If possible, opt for a less sterically congested alkylating agent.

-

Lower the Reaction Temperature: Conducting the reaction at a lower temperature can sometimes favor the SN2 pathway.

-